Carbonic Anhydrase I (hCA I) Inhibitory Potency: Head-to-Head Comparison of Fluorine (Compound 13) vs. Bromine (Compound 14) vs. Acetazolamide
In a direct head-to-head comparison within the same study, the fluorine-substituted compound 13 inhibited hCA I with a Ki of 462.2 ± 133.5 nM, while the bromine-substituted compound 14 showed a Ki of 316.7 ± 9.6 nM, and the clinical reference acetazolamide (AZA) exhibited a Ki of 278.8 ± 44.3 nM [1]. This demonstrates that the fluorine analog is approximately 1.46-fold less potent than the bromine analog against hCA I, and approximately 1.66-fold less potent than acetazolamide, providing rank-order potency data essential for selecting appropriate tool compounds for CA inhibition studies [1].
| Evidence Dimension | hCA I inhibitory potency (Ki, nM) |
|---|---|
| Target Compound Data | 462.2 ± 133.5 nM (compound 13, 4-F substituent) |
| Comparator Or Baseline | Compound 14 (4-Br): 316.7 ± 9.6 nM; Acetazolamide (AZA): 278.8 ± 44.3 nM |
| Quantified Difference | Compound 13 is 1.46-fold less potent than compound 14; 1.66-fold less potent than AZA |
| Conditions | In vitro enzyme inhibition assay using purified human CA I isoenzyme; Ki determined by Lineweaver-Burk plots from three inhibitor concentrations; esterase method of Verpoorte et al. |
Why This Matters
This direct comparator data enables researchers to select the appropriate halogen-substituted analog based on desired potency window; the fluorine derivative offers intermediate potency that may be preferable for detecting SAR trends where maximal inhibition is not required.
- [1] Gul HI, Yamali C, Sakagami H, et al. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. J Enzyme Inhib Med Chem. 2017;32(1):189-192. doi:10.1080/14756366.2016.1244533. View Source
